

Theoretische Studien zur Reaktivität von Trichlormethylsilan: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der theoretischen Studien zur Reaktivität von **Trichlormethylsilan** (CH_3SiCl_3), einer fundamentalen Verbindung in der siliciumorganischen Chemie. Die Reaktivität von **Trichlormethylsilan** ist von entscheidender Bedeutung für Prozesse wie die chemische Gasphasenabscheidung (CVD) von Siliciumcarbid und die Synthese von Polysiloxanen (Silikonen). Das Verständnis seiner Reaktionsmechanismen auf molekularer Ebene, das durch theoretische und computergestützte Studien ermöglicht wird, ist für die Optimierung bestehender Anwendungen und die Entwicklung neuer Technologien unerlässlich.

Thermische Zersetzung (Pyrolyse)

Die thermische Zersetzung von **Trichlormethylsilan** ist ein Schlüsselprozess bei der Herstellung von Siliciumcarbid (SiC) mittels CVD. Theoretische Studien haben die komplexen Reaktionswege und die Kinetik dieses Prozesses beleuchtet. Die vorherrschenden Zersetzungsreaktionen umfassen die Spaltung der Si-C-Bindung, die Spaltung der C-H-Bindung und die Eliminierung von HCl.^[1] Bei Temperaturen zwischen 1300 und 1500 K ist die Si-C-Bindungsspaltung der schnellste dieser primären Zerfallswege.^[1]

Quantitative Daten zur Pyrolyse

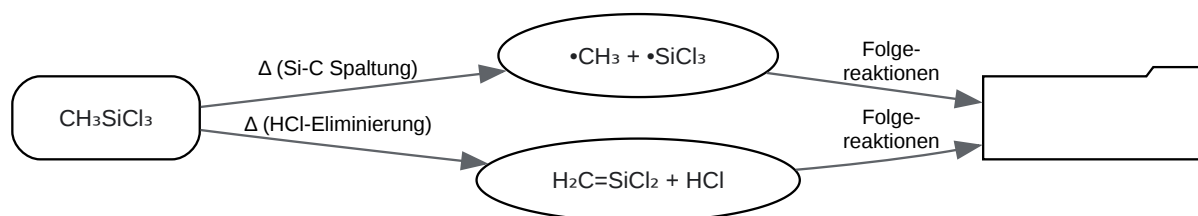
Die folgende Tabelle fasst die berechneten Energien für die primären unimolekularen Zersetzungsreaktionen von **Trichlormethylsilan** zusammen.

| Reaktion | Reaktionsenthalpie (ΔH) bei 0 K (kJ/mol) | Aktivierungsenergie (E_a) (kJ/mol) |
|--|---|---|
| $\text{CH}_3\text{SiCl}_3 \rightarrow \bullet\text{CH}_3 + \bullet\text{SiCl}_3$ | 397.5 | 397.5 |
| $\text{CH}_3\text{SiCl}_3 \rightarrow \text{H}_2\text{C}=\text{SiCl}_2 + \text{H}_2$ | 439.3 | 439.3 |
| $\text{CH}_3\text{SiCl}_3 \rightarrow \text{HCl} + \text{H}_2\text{C}=\text{SiCl}_2$ | 292.9 | 292.9 |

Daten extrahiert aus theoretischen Studien von Ge et al. und Allendorf et al.[1][2]

Reaktionswege der Pyrolyse

Die Pyrolyse von **Trichlormethylsilan** initiiert eine komplexe Kaskade von Gasphasenreaktionen. Ein vorgeschlagener Mechanismus umfasst 114 Reaktionen, die die Bildung und den Verbrauch verschiedener Zwischenprodukte berücksichtigen.[2][3] Die nachfolgenden Reaktionen der primären Zersetzungsprodukte sind entscheidend für die Zusammensetzung der abgeschiedenen SiC-Schicht.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachtes Diagramm der primären Zerfallswege von **Trichlormethylsilan** (MTS) während der Pyrolyse, die zur Abscheidung von Siliciumcarbid (SiC) führen.

Hydrolyse

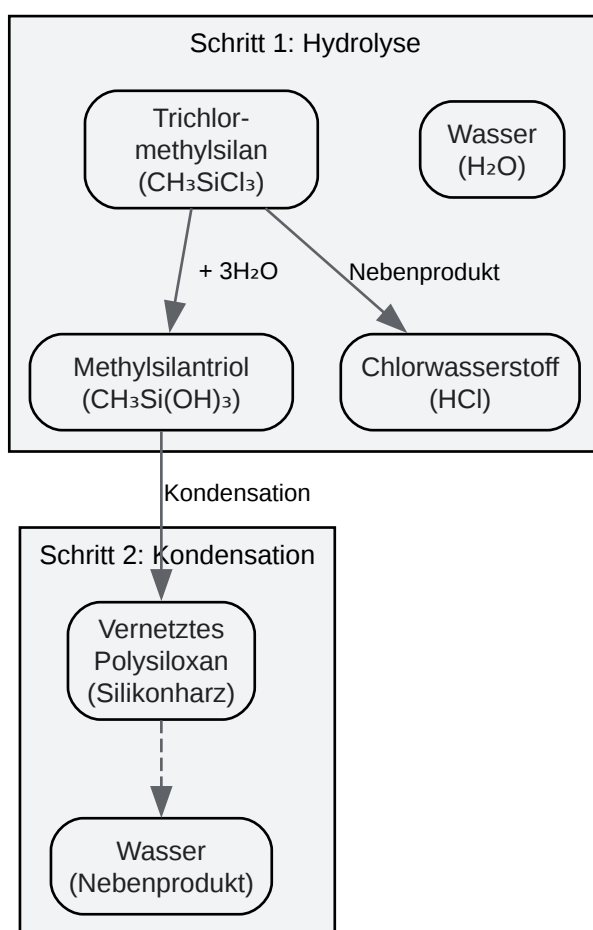
Die Hydrolyse von **Trichlormethylsilan** ist eine grundlegende Reaktion, die zur Bildung von Silanolen und anschließend durch Kondensation zu Polysiloxanen führt. Diese Reaktion ist durch die Freisetzung von Chlorwasserstoff (HCl) gekennzeichnet.[4] Theoretische Studien zur Hydrolyse von Chlorsilanen zeigen, dass der Mechanismus stark von der Anzahl der beteiligten

Wassermoleküle abhängt.[5] Während die Reaktion mit einem einzelnen Wassermolekül endotherm sein kann, wird sie mit einem Cluster von Wassermolekülen exotherm.[5]

Die Gesamtreaktion lässt sich wie folgt zusammenfassen: $\text{CH}_3\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si}(\text{OH})_3 + 3\text{HCl}$

Das gebildete Methylsilantriol ($\text{CH}_3\text{Si}(\text{OH})_3$) ist hochreaktiv und kondensiert schnell zu einem dreidimensional vernetzten Polysiloxan-Netzwerk.[4]

Logischer Ablauf der Hydrolyse und Kondensation



[Click to download full resolution via product page](#)

Abbildung 2: Schematischer Arbeitsablauf der Hydrolyse von **Trichlormethylsilan** zu Methylsilantriol und der anschließenden Kondensation zu einem Polysiloxan-Netzwerk.

Methodik der theoretischen Studien

Die in diesem Leitfaden zitierten theoretischen Untersuchungen basieren auf quantenchemischen Berechnungen, um die Strukturen, Energien und Reaktivitäten der beteiligten Moleküle zu bestimmen.

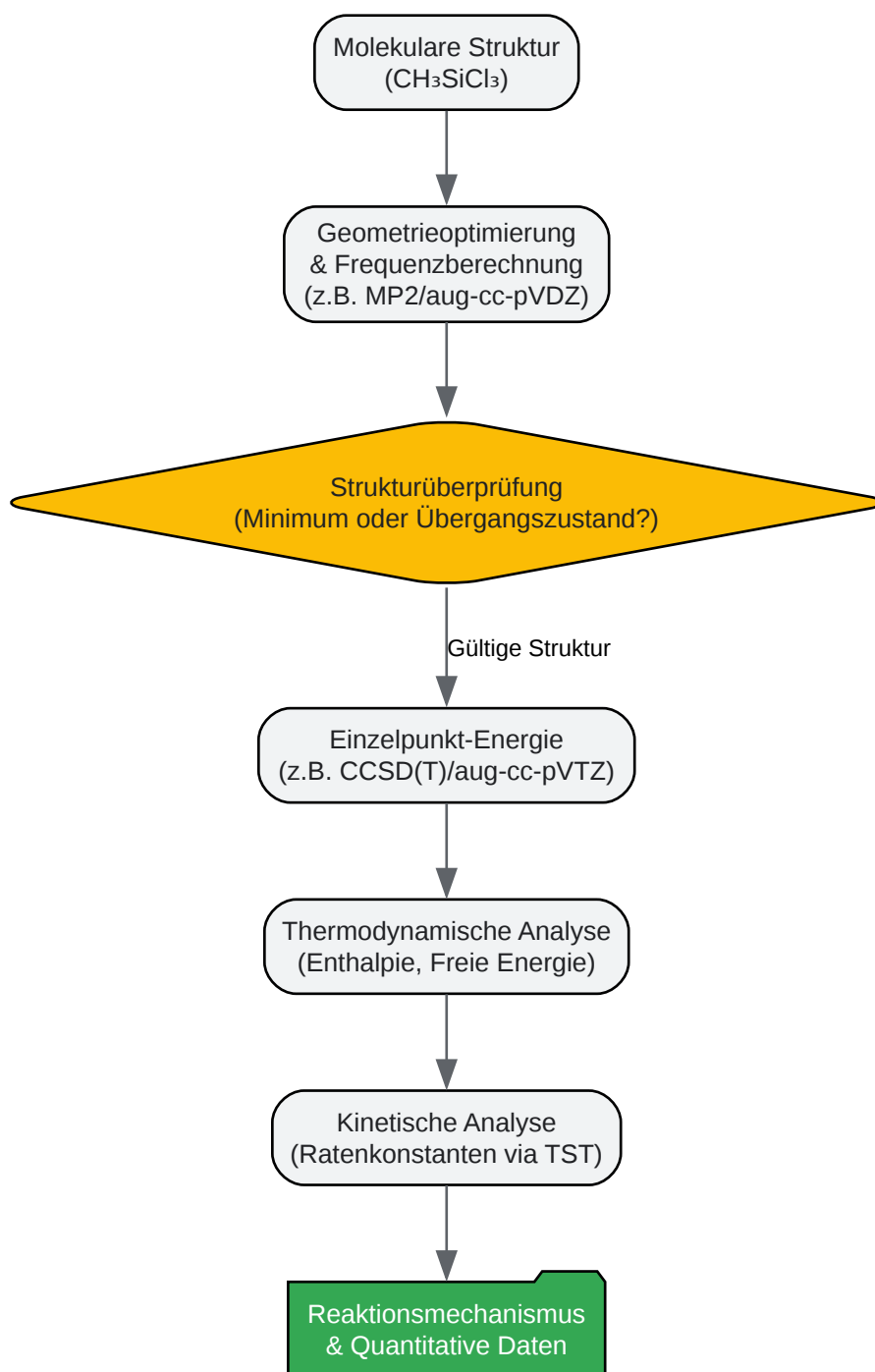
Detaillierte experimentelle Protokolle (theoretisch)

- Geometrieoptimierung und Frequenzberechnungen:
 - Methode: Die Geometrien der Reaktanten, Übergangszustände und Produkte wurden typischerweise unter Verwendung der Dichtefunktionaltheorie (DFT) oder der Møller-Plesset-Störungstheorie zweiter Ordnung (MP2) optimiert.[\[1\]](#)[\[6\]](#)
 - Basissatz: Häufig verwendete Basissätze sind cc-pVDZ und aug-cc-pVDZ, die eine gute Balance zwischen Genauigkeit und Rechenaufwand bieten.[\[1\]](#)[\[2\]](#)
 - Software: Die Berechnungen werden mit Standard-Quantenchemie-Softwarepaketen wie Gaussian, GAMESS oder NWChem durchgeführt.
 - Verifizierung: Frequenzberechnungen auf dem gleichen theoretischen Niveau werden durchgeführt, um sicherzustellen, dass die optimierten Strukturen Minima (keine imaginären Frequenzen) oder Übergangszustände (genau eine imaginäre Frequenz) auf der Potentialhyperfläche darstellen.[\[1\]](#)
- Energieberechnungen:
 - Methode: Um genauere Energien zu erhalten, werden Einzelpunkt-Energieberechnungen mit höherwertigen Methoden wie der Coupled-Cluster-Theorie mit Einzel-, Doppel- und perturbativen Dreifachanregungen (CCSD(T)) durchgeführt.[\[2\]](#)[\[3\]](#)
 - Basissatz: Für diese Berechnungen werden oft größere Basissätze wie cc-pVTZ oder aug-cc-pVTZ verwendet, um sich der Basissatzgrenze anzunähern.[\[1\]](#)[\[2\]](#)
 - Thermodynamische Korrekturen: Die aus den Frequenzberechnungen abgeleiteten Nullpunkt-Schwingungsenergien und thermischen Korrekturen werden zu den

elektronischen Energien addiert, um Enthalpien und freie Gibbs-Energien bei verschiedenen Temperaturen zu erhalten.[3]

- Ratenkonstantenberechnung:
 - Theorie: Die Ratenkonstanten für Reaktionen mit einem definierten Übergangszustand werden üblicherweise mit der Übergangszustandstheorie (TST) berechnet.[1]
 - Gleichung (unimolekular): $k(T) = (k_B \cdot T / h) \cdot \exp(-\Delta G^\ddagger / (R \cdot T))$
 - Dabei ist k_B die Boltzmann-Konstante, T die Temperatur, h die Planck-Konstante und ΔG^\ddagger die freie Gibbs-Aktivierungsenergie.[1]

Visualisierung des theoretischen Arbeitsablaufs



[Click to download full resolution via product page](#)

Abbildung 3: Allgemeiner Arbeitsablauf für die computergestützte Untersuchung der Reaktivität von **Trichlormethylsilan**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretische Studien zur Reaktivität von Trichlormethylsilan: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14281748#theoretische-studien-zur-reaktivit-t-von-trichlormethylsilan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com